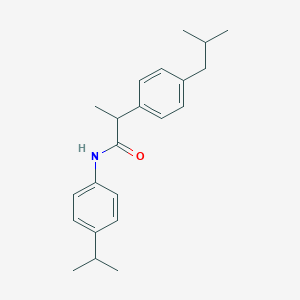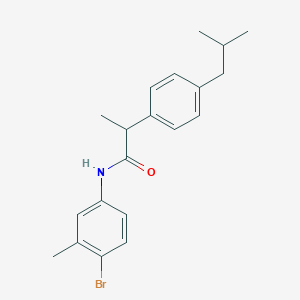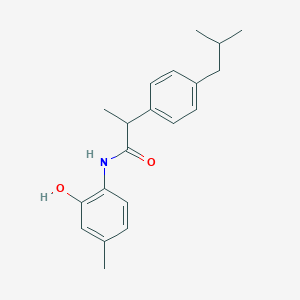![molecular formula C16H25NO B290868 N-[2-(butan-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B290868.png)
N-[2-(butan-2-yl)phenyl]-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butan-2-yl)phenyl]-2-ethylbutanamide is an organic compound characterized by its unique structure, which includes a sec-butyl group attached to a phenyl ring and an ethylbutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-yl)phenyl]-2-ethylbutanamide typically involves the reaction of 2-sec-butylphenylamine with 2-ethylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(butan-2-yl)phenyl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other functionalized derivatives.
Aplicaciones Científicas De Investigación
N-[2-(butan-2-yl)phenyl]-2-ethylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-sec-butylphenyl)-2-methylbutanamide
- N-(2-sec-butylphenyl)-2-propylbutanamide
- N-(2-sec-butylphenyl)-2-isobutylbutanamide
Uniqueness
N-[2-(butan-2-yl)phenyl]-2-ethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the sec-butyl group and the ethylbutanamide moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H25NO |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C16H25NO/c1-5-12(4)14-10-8-9-11-15(14)17-16(18)13(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,17,18) |
Clave InChI |
BDMOUINHJWNCSE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(CC)CC |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


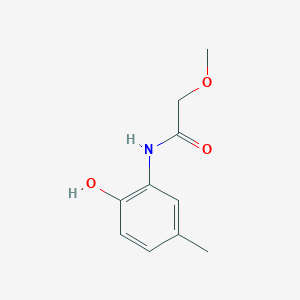
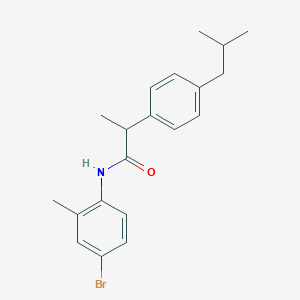
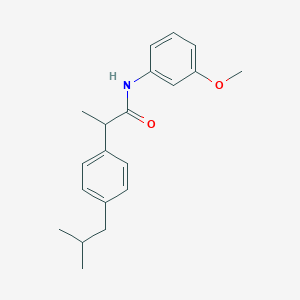

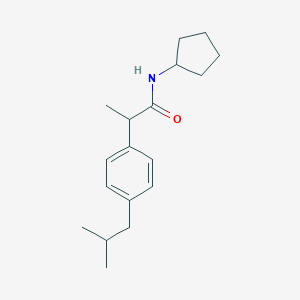
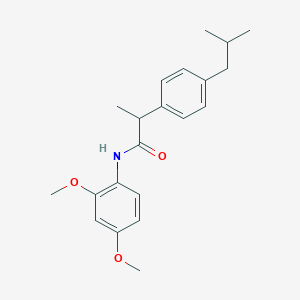
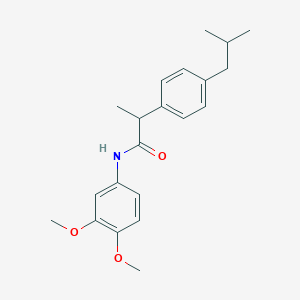

![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)

